2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWFCVEHTWKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986202 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-27-9 | |

| Record name | Thiazolidine, 2-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogues, and presents established methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in the potential applications of this compound and its derivatives. The guide covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a thorough discussion of its expected physicochemical and spectroscopic properties.

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and antidiabetic agents.[1] The introduction of a 2-aryl substituent, such as the 2,4-dichlorophenyl group, offers a versatile platform for the development of novel therapeutic agents and functional materials. The this compound molecule, in particular, serves as a key building block for more complex chemical entities.[2] Despite its significance as a synthetic intermediate, a comprehensive guide detailing its basic properties has been lacking. This document aims to fill that gap by providing a detailed analysis of its synthesis, and its chemical and physical characteristics.

Chemical Identity and Structure

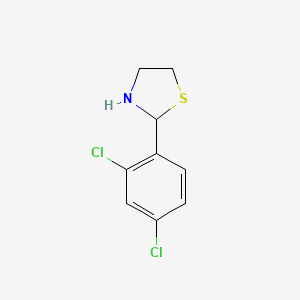

This compound is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a 2,4-dichlorophenyl group attached to the carbon atom positioned between the two heteroatoms.

Molecular Structure

The structural representation of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Basic Chemical Data

| Property | Value | Source |

| CAS Number | 67189-27-9 | [2] |

| Molecular Formula | C₉H₉Cl₂NS | [2] |

| Molecular Weight | 234.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

Synthesis

The synthesis of 2-aryl-1,3-thiazolidines is typically achieved through the condensation reaction of an aromatic aldehyde with cysteamine (2-aminoethanethiol).[3] This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization.

Synthetic Pathway

The one-pot synthesis of this compound from 2,4-dichlorobenzaldehyde and cysteamine is a straightforward and efficient method.

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-aryl-1,3-thiazolidines and can be adapted for the specific synthesis of the title compound.

Materials:

-

2,4-Dichlorobenzaldehyde (1 equivalent)

-

Cysteamine hydrochloride (1 equivalent)

-

Triethylamine (1 equivalent)

-

Ethanol (solvent)

Procedure:

-

To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1 equivalent).

-

Add triethylamine (1 equivalent) dropwise to the mixture at room temperature to neutralize the hydrochloride and liberate the free amine.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Physicochemical Properties

| Property | Predicted/Inferred Value | Remarks |

| Melting Point | Solid at room temperature | Based on the molecular weight and aromatic nature. |

| Boiling Point | > 200 °C at atmospheric pressure | High boiling point is expected due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). Sparingly soluble in water. | The dichlorophenyl group imparts lipophilicity, while the thiazolidine ring provides some polarity. |

| pKa | Estimated to be around 6-7 | The nitrogen atom in the thiazolidine ring is basic. Thiazolidinediones, a related class, have pKa values in this range.[4] |

| logP | Predicted XlogP = 3.1 | This indicates a moderate level of lipophilicity, suggesting good membrane permeability.[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the thiazolidine ring.

-

Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm, with multiplicities and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

-

CH Proton (at C2): A singlet or a multiplet in the region of δ 5.5-6.0 ppm.

-

CH₂ Protons (thiazolidine ring): Two multiplets corresponding to the two methylene groups of the thiazolidine ring, typically in the range of δ 3.0-4.0 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 2.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), including two carbons attached to chlorine atoms which will appear at lower field.

-

C2 Carbon: A signal in the range of δ 60-70 ppm.

-

Thiazolidine Methylene Carbons: Two signals in the aliphatic region (δ 30-50 ppm).

Studies on substituted 2-phenylthiazolidines indicate that the 1,3-thiazolid-2-yl group has a deshielding effect on the ipso-carbon of the phenyl ring and a shielding effect on the ortho and para positions.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A peak in the region of 1250-1350 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (234.14 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).

-

Fragmentation: Common fragmentation pathways for thiazolidines involve cleavage of the thiazolidine ring and loss of substituents from the aromatic ring.

Potential Applications and Biological Activity

While studies on the biological activity of this compound itself are limited, the broader class of thiazolidine derivatives exhibits a wide range of pharmacological properties.[1] These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The title compound is primarily viewed as a valuable precursor for the synthesis of more complex and potentially bioactive molecules.[2] The presence of the 2,4-dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients, suggesting that derivatives of this compound could possess interesting biological profiles.

Conclusion

This technical guide has provided a detailed overview of the basic properties of this compound. While there is a notable lack of direct experimental data for this specific compound, by leveraging information from closely related analogues and established chemical principles, a comprehensive profile has been constructed. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic and physicochemical properties serve as a valuable reference for its characterization. It is hoped that this guide will facilitate further research into this compound and its potential applications in various scientific fields.

References

-

Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]

-

Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(23), 7293. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines | Scilit [scilit.com]

An In-Depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed synthesis methodologies. A thorough examination of the reaction mechanism, including the critical condensation of 2,4-dichlorobenzaldehyde with cysteamine, is presented. Furthermore, this guide outlines the spectroscopic characterization of the molecule and discusses its potential biological activities, positioning it as a valuable scaffold for drug discovery and development.

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its unique five-membered heterocyclic structure, containing both sulfur and nitrogen atoms, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of the thiazolidine nucleus have demonstrated significant potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[2][3] The incorporation of a 2,4-dichlorophenyl moiety into the thiazolidine ring at the 2-position introduces a lipophilic and electronically distinct substituent, which can significantly influence the compound's interaction with biological targets. This guide focuses specifically on this compound, providing a detailed exploration of its chemical synthesis and structural attributes.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₉H₉Cl₂NS.[3] Its structure consists of a saturated 1,3-thiazolidine ring connected at the second carbon to a 2,4-dichlorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₉Cl₂NS | [3] |

| Molecular Weight | 234.14 g/mol | [3] |

| CAS Number | 67189-27-9 | [3] |

The presence of the dichlorinated phenyl ring significantly impacts the molecule's polarity and potential for intermolecular interactions, such as halogen bonding and π-π stacking. These features are crucial for its binding affinity to biological macromolecules.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the condensation reaction between 2,4-dichlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction is a classic example of the formation of a thiazolidine ring from an aldehyde and an aminothiol.

Reaction Mechanism

The synthesis proceeds through a cyclocondensation mechanism. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The nucleophilic amino group of cysteamine then attacks the activated carbonyl carbon, forming a carbinolamine intermediate. Subsequently, the thiol group of the same molecule attacks the carbinolamine, leading to the formation of a five-membered ring and the elimination of a water molecule to yield the final thiazolidine product.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,4-Dichlorobenzaldehyde

-

Cysteamine hydrochloride

-

A suitable solvent (e.g., ethanol, methanol, or toluene)

-

A base (e.g., triethylamine or sodium acetate) to neutralize the hydrochloride salt of cysteamine.

-

An acid catalyst (optional, as the hydrochloride salt can serve this purpose)

Step-by-Step Procedure:

-

Dissolution of Reactants: Dissolve equimolar amounts of 2,4-dichlorobenzaldehyde and cysteamine hydrochloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add an equimolar amount of the base to the reaction mixture to liberate the free cysteamine.

-

Reaction: Stir the mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Although specific spectral data for this exact compound are not available in the provided search results, the expected characteristic signals can be inferred from data for closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl ring, typically in the range of δ 7.0-7.5 ppm. The proton at the C2 position of the thiazolidine ring will likely appear as a singlet or a multiplet further downfield. The methylene protons of the thiazolidine ring (at C4 and C5) will appear as multiplets in the upfield region, typically between δ 3.0 and 4.0 ppm. The N-H proton of the thiazolidine ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to the chlorine atoms appearing at characteristic chemical shifts. The C2 carbon of the thiazolidine ring will be observed in the range of δ 60-75 ppm. The C4 and C5 methylene carbons will resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration around 3300-3400 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

-

C-N stretching vibration around 1200-1350 cm⁻¹.

-

C-S stretching vibration, which is typically weak, in the fingerprint region.

-

C-Cl stretching vibrations in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 234.14 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.

Potential Biological Activities and Applications

While specific biological activity studies on this compound are limited in the available literature, the broader class of thiazolidine derivatives has been extensively investigated for various therapeutic applications.[2] The presence of the 2,4-dichlorophenyl group is a common feature in many biologically active molecules, suggesting that this compound could serve as a valuable scaffold for drug discovery.

-

Antimicrobial Activity: Thiazolidine derivatives are known to possess antibacterial and antifungal properties.[4][5][6][7] The 2,4-dichlorophenyl moiety may enhance this activity by increasing the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

-

Anti-inflammatory Activity: Several thiazolidinone derivatives have shown potent anti-inflammatory effects.[1][8] The mechanism of action often involves the inhibition of key inflammatory mediators.

-

Cytotoxic Activity: The cytotoxic potential of thiazolidine derivatives against various cancer cell lines has been reported.[5][9] The dichlorophenyl group is a known pharmacophore in several anticancer agents, suggesting that this compound could be a promising starting point for the development of new anticancer drugs.

Diagram 2: Potential Applications of this compound

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the condensation of 2,4-dichlorobenzaldehyde and cysteamine makes it an attractive scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities, the known pharmacological profiles of related thiazolidine derivatives suggest that this compound warrants further investigation as a potential antimicrobial, anti-inflammatory, and cytotoxic agent. This technical guide provides a foundational understanding of its chemical structure, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 67189-27-9 [smolecule.com]

- 4. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of direct published spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally related analogs to provide a robust predictive analysis of the expected spectral features. By synthesizing theoretical knowledge with practical, field-proven methodologies, this whitepaper serves as an essential resource for the unambiguous structural elucidation and analytical validation of this compound.

Introduction: The Significance of this compound

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a 2,4-dichlorophenyl moiety introduces specific steric and electronic properties that can significantly influence the pharmacological profile of the molecule. As such, the synthesis and study of derivatives like this compound are of considerable interest in the pursuit of novel therapeutic agents.

Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where molecular architecture dictates function. Spectroscopic analysis provides a definitive, non-destructive means to elucidate the precise connectivity and chemical environment of each atom within a molecule. This guide provides the necessary protocols and interpretive framework to confidently characterize this compound, ensuring the integrity and reproducibility of subsequent research.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the numbering convention used throughout this guide for NMR spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy

Rationale: The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Decoupling: Proton broadband decoupling.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including 2-phenyl-1,3-thiazolidine and 2,4-dichloroaniline.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (thiazolidine) | 5.5 - 5.8 | Singlet (or triplet if coupled to NH) | - |

| H-4 (thiazolidine) | 3.8 - 4.2 | Triplet | 6-8 |

| H-5 (thiazolidine) | 3.1 - 3.5 | Triplet | 6-8 |

| NH (thiazolidine) | 2.0 - 4.0 | Broad Singlet | - |

| H-3' (aromatic) | 7.4 - 7.6 | Doublet | ~2 |

| H-5' (aromatic) | 7.2 - 7.4 | Doublet of Doublets | ~8, ~2 |

| H-6' (aromatic) | 7.1 - 7.3 | Doublet | ~8 |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are derived from data for 2,4-dichloroaniline and general knowledge of thiazolidine derivatives.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazolidine) | 65 - 75 |

| C-4 (thiazolidine) | 50 - 60 |

| C-5 (thiazolidine) | 30 - 40 |

| C-1' (aromatic) | 135 - 140 |

| C-2' (aromatic) | 130 - 135 |

| C-3' (aromatic) | 129 - 132 |

| C-4' (aromatic) | 133 - 138 |

| C-5' (aromatic) | 127 - 130 |

| C-6' (aromatic) | 128 - 131 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Rationale: For solid samples, the thin solid film method is often preferred for its simplicity and the quality of the resulting spectra.[5][6] This avoids the characteristic peaks of mulling agents like Nujol.

Caption: Workflow for Thin Solid Film IR Spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Formation: Apply one or two drops of the solution onto the surface of a clean, dry NaCl or KBr salt plate.[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plate should be run and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR absorption frequencies are based on characteristic group frequencies for aromatic compounds and thiazolidine derivatives.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Rationale: Electron Ionization (EI) is a classic, robust method for the analysis of relatively low molecular weight, thermally stable organic compounds. It is a "hard" ionization technique that induces fragmentation, which is useful for structural elucidation.[7][8]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum.[7]

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum

The predicted mass spectrum is based on the molecular formula C₉H₉Cl₂NS and common fragmentation pathways. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 233/235/237 | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes). The expected ratio is approximately 9:6:1. |

| [M-Cl]⁺ | 198/200 | Loss of a chlorine atom. |

| [C₆H₃Cl₂]⁺ | 145/147/149 | 2,4-Dichlorophenyl cation. |

| [C₇H₆NS]⁺ | 136 | Thiazolidine ring fragmentation. |

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, IR, and Mass Spectrometry, researchers can obtain high-quality data. The predictive analyses, based on established spectroscopic principles and data from analogous structures, offer a reliable framework for the interpretation of these spectra, enabling confident structural elucidation. This ensures the foundational integrity of any research and development efforts involving this promising heterocyclic compound.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroaniline 1H Nuclear Magnetic Resonance (NMR) Spectrum. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Bitesize Bio. (2024). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenyl-1,3-thiazolidine-4-carboxylic acid Mass Spectrum (GC). Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

ResearchGate. (2018). The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-422.

-

SpectraBase. (n.d.). Thiazolidine, 2-phenyl- Vapor Phase (Gas) Infrared Spectrum. Retrieved from [Link]

- PubMed Central. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 18833.

- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

- ACS Publications. (2012). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Organic Letters, 14(21), 5546-5549.

-

ResearchGate. (2017). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

-

ResearchGate. (2023). Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. Retrieved from [Link]

-

University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (2023). Practical Synthesis of New Imino‐4‐Thiazolidinones, UV/Vis‐Absorption, Fluorescence Spectroscopic, Antimicrobial Activity, and Theoretical Studies. Retrieved from [Link]

- International Journal of Chemistry. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.

-

PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum [chemicalbook.com]

- 4. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the Initial Bioactivity Screening of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Abstract

This guide provides a comprehensive framework for the initial in vitro bioactivity screening of the novel synthetic compound, 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties including antimicrobial, anticancer, and antioxidant effects.[1][2][3] The incorporation of a 2,4-dichlorophenyl moiety, a common feature in many bioactive molecules, suggests a high potential for discovering potent biological activity. This document details the scientific rationale for selecting a primary screening panel, provides validated, step-by-step protocols for key assays, and outlines a logical framework for data interpretation and hit prioritization. It is intended for researchers, scientists, and drug development professionals initiating discovery campaigns on novel heterocyclic compounds.

Introduction and Rationale

The 1,3-thiazolidine ring system is a core component of numerous compounds with significant therapeutic value.[4][5] Its derivatives are known to possess a wide spectrum of biological activities, making them a focal point of extensive research in drug discovery.[1][6] The structure of the target compound, this compound, combines this versatile heterocyclic core with a dichlorinated phenyl ring. Halogen substitutions, particularly chlorine, on aromatic rings are known to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing potency.[7]

Therefore, a rational initial screening approach for this molecule should investigate a diverse set of potential bioactivities. While specific biological data for this compound is limited, its structural motifs provide a strong basis for hypothesis-driven screening.[8] This guide proposes a Tier 1 screening cascade focusing on three key areas with a high probability of yielding positive results: antimicrobial/antifungal activity , cytotoxicity (anticancer potential) , and antioxidant activity .

Figure 1: Rationale for selecting primary bioactivity screening targets.

Tier 1: Primary Screening Protocols

The following protocols represent robust, validated, and cost-effective methods for an initial assessment of the compound's bioactivity. Each protocol includes critical controls to ensure data integrity.

Antimicrobial and Antifungal Susceptibility Testing

Principle: The Kirby-Bauer disk diffusion method is a qualitative assay used to determine the susceptibility of a microorganism to an antimicrobial agent.[9] The agent diffuses from a saturated paper disk into an agar medium inoculated with a lawn of the test organism. The presence of a "zone of inhibition" (a clear area where no growth occurs) around the disk indicates antimicrobial activity.[10][11]

Step-by-Step Protocol:

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[12]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[13] Remove excess fluid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[13]

-

Disk Application: Allow the plate to dry for 3-5 minutes.[13] Using sterile forceps, place a sterile blank paper disk impregnated with a known concentration of this compound (e.g., 30 µg, dissolved in a suitable solvent like DMSO) onto the agar surface. Gently press the disk to ensure complete contact.[12]

-

Control Application: On the same plate, apply the following control disks:

-

Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]

-

Data Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A zone around the test compound disk (and not the negative control) indicates activity. The size of the zone provides a qualitative measure of potency.

Cytotoxicity Screening via MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][17] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[18]

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a normal human cell line (e.g., HEK293 embryonic kidney cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls:

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

-

Vehicle Control: Treat cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compound.

-

Untreated Control: Cells treated with culture medium only.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16] Incubate for 3-4 hours at 37°C until purple precipitate is visible.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.[19]

Antioxidant Activity via DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[20] DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, resulting in a decrease in absorbance.[21][22] The degree of discoloration is proportional to the scavenging activity.[23]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[24]

-

Sample Preparation: Prepare a serial dilution of this compound in methanol (e.g., from 10 µg/mL to 500 µg/mL).

-

Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[24]

-

Controls:

-

Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.

-

Blank Control: 50 µL of methanol mixed with 150 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100.[23]

-

Plot the results to determine the IC₅₀ (the concentration of compound that scavenges 50% of the DPPH radicals).

-

Data Synthesis and Hit Prioritization

The data from the Tier 1 screening should be compiled to form a comprehensive bioactivity profile of the compound. This initial profile is crucial for making informed decisions about the future direction of the research.

Summary of Bioactivity Data

The results should be summarized in a clear, concise table to allow for easy comparison across the different assays.

| Assay Type | Test System | Endpoint | Result (Example) |

| Antimicrobial | S. aureus | Zone of Inhibition (mm) | 18 mm |

| E. coli | Zone of Inhibition (mm) | 6 mm (Inactive) | |

| Antifungal | C. albicans | Zone of Inhibition (mm) | 14 mm |

| Cytotoxicity | MCF-7 (Cancer) | IC₅₀ (µM) | 8.5 µM |

| HEK293 (Normal) | IC₅₀ (µM) | > 100 µM | |

| Antioxidant | DPPH Scavenging | IC₅₀ (µg/mL) | 150 µg/mL |

Hit Prioritization Workflow

The synthesized data allows for a logical decision-making process. The goal is to identify the most promising therapeutic avenue to pursue for lead optimization. A compound that demonstrates high potency in one area with good selectivity is an ideal "hit."

Figure 2: Decision-making workflow for hit prioritization after Tier 1 screening.

Interpretation of the Workflow:

-

Anticancer Prioritization: A compound is a high-priority anticancer hit if it shows potent cytotoxicity against a cancer cell line and significantly lower activity against a normal cell line (high Selectivity Index, SI = IC₅₀ normal / IC₅₀ cancer).[25]

-

Antimicrobial Prioritization: A compound with significant zones of inhibition, particularly against both Gram-positive and Gram-negative bacteria, is a strong candidate for antimicrobial development.[26]

-

Further Studies: Compounds with moderate or highly specific activity (e.g., only against Gram-positive bacteria, or cytotoxic but not selective) are valuable candidates for Structure-Activity Relationship (SAR) studies to improve their desired properties.

-

Deprioritization: A compound that shows no significant activity in any of the primary assays may be deprioritized.

Conclusion and Future Directions

This guide outlines a logical and efficient strategy for the initial bioactivity screening of this compound. By employing a hypothesis-driven approach based on the compound's chemical scaffolds, researchers can effectively probe its therapeutic potential. The Tier 1 assays described—antimicrobial susceptibility, cytotoxicity, and antioxidant potential—provide a foundational dataset for making critical go/no-go decisions. A promising "hit" identified from this primary screen would proceed to Tier 2 confirmatory assays, including determination of minimal inhibitory concentrations (MICs) for antimicrobial hits, screening against a broader panel of cancer cell lines for cytotoxic hits, and mechanistic studies (e.g., enzyme inhibition, apoptosis assays) to elucidate the mode of action.

References

-

Tykhomyrov, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

Kapustian, L., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

-

Hatim, C., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Pandey, Y., et al. (2011). Biological Activities of Thiazolidine – A Review. Current Pharma Research. Available at: [Link]

-

Hatim, C., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. Available at: [Link]

-

Sridhar, S.K., et al. (n.d.). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. ResearchGate. Available at: [Link]

-

Shiau, C-W., et al. (2007). Thiazolidinediones as anti-cancer agents. PMC - NIH. Available at: [Link]

-

Saini, M. S., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

-

Patel, N. B., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

-

Gornicka, A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Available at: [Link]

-

Havrylyuk, D., et al. (2010). Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

-

Tykhomyrov, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]

-

Kamal, A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. Available at: [Link]

-

Yurttaş, L., et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central. Available at: [Link]

-

Singh, P., et al. (2013). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed. Available at: [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

Suryanarayana, V., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

-

Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

-

Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available at: [Link]

-

ChemMedChem. (2025). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. ChemMedChem. Available at: [Link]

-

ResearchGate. (n.d.). Selected bioactive agents with a thiazolidine-2,4-dione scaffold. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. scispace.com [scispace.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

- 8. Buy this compound | 67189-27-9 [smolecule.com]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. microbenotes.com [microbenotes.com]

- 13. asm.org [asm.org]

- 14. clyte.tech [clyte.tech]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Aryl-1,3-Thiazolidines: A Synthetic and Pharmacological Review

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly the 2-aryl substituted class, have garnered significant attention due to their broad and potent pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, and diverse biological applications of 2-aryl-1,3-thiazolidine compounds, offering insights for researchers and professionals engaged in drug discovery and development. The versatility of this core structure allows for extensive chemical modifications, leading to a wide array of biological responses, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3]

Synthetic Strategies: Building the Thiazolidine Core

The construction of the 2-aryl-1,3-thiazolidine scaffold is primarily achieved through a one-pot three-component condensation-cyclization reaction.[4] This efficient methodology involves the reaction of an aromatic or aliphatic primary amine, an aromatic aldehyde, and thioglycolic acid.[4] The reaction typically proceeds in a suitable solvent, such as polypropylene glycol, at elevated temperatures.[4]

The general mechanism involves the initial formation of an imine intermediate from the reaction between the primary amine and the aromatic aldehyde. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, leading to the formation of the 4-thiazolidinone ring.

Caption: Mechanism of apoptosis induction by thiazolidinone hybrids.

Antimicrobial and Antifungal Activity

The thiazolidine scaffold is a key component in many compounds with significant antimicrobial and antifungal properties. [5][6][7]The antibacterial action of some 2,3-diaryl-thiazolidin-4-ones is attributed to the inhibition of bacterial MurB enzyme, which is crucial for peptidoglycan biosynthesis. [8]Docking studies have suggested that the antifungal activity may involve the inhibition of CYP51. [9] A series of novel 2-arylthiazolidin-4-one derivatives have shown significant antibacterial efficacy against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. [4]Other derivatives have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL. [9]Notably, some of these compounds were more potent than the standard antibiotic ampicillin against resistant strains like MRSA, P. aeruginosa, and E. coli. [9]Antifungal activity has also been observed against various pathogenic fungal strains, including Sporothrix schenckii, Trichophyton mentagrophytes, and Aspergillus fumigatus. [4]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-(1H-imidazolylmethyl)phenyl)-substituted | Klebsiella pneumoniae | 12.5 | [4] |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 8 - 240 | [9]|

Caption: Inhibition of bacterial cell wall synthesis.

Anti-inflammatory and Antioxidant Activities

Certain 2-aryl-1,3-thiazolidine derivatives have demonstrated notable anti-inflammatory and analgesic properties. [10][11]For instance, 2-aryl-3-(naphtha-2-yl)thiazolidin-4-ones with chloro, fluoro, and nitro substituents showed potent anti-inflammatory activity in a carrageenan-induced paw edema test in rats. [10]These compounds also exhibited significant analgesic effects in tail immersion and writhing tests in mice. [10] The antioxidant potential of thiazolidine derivatives has also been investigated. [10]Some compounds have shown the ability to inhibit lipid peroxidation, with their activity being influenced by the nature and position of substituents on the aryl ring. [10]For example, the presence of a 4-hydroxyphenyl substituent significantly increased the antioxidant activity. [10]The mechanism of antioxidant action is believed to involve the donation of a proton to reactive oxygen species (ROS), thereby preventing the propagation of oxidative damage. [12]

Conclusion

The 2-aryl-1,3-thiazolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this core allow for the generation of large libraries of compounds with diverse pharmacological profiles. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in medicinal chemistry. Future research in this area should focus on elucidating the structure-activity relationships to design more potent and selective derivatives, as well as conducting in-depth mechanistic studies to fully understand their mode of action. The continued exploration of this "wonder nucleus" holds great promise for the development of new and effective treatments for a wide range of diseases. [13]

References

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021-10-26). MDPI. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024-08-09). E3S Web of Conferences. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

-

Synthesis, structure and biological activities of 1,3-thiazolidine derivatives. (2025-08-07). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. [Link]

-

(PDF) Thiazolidines: Synthesis and Anticancer Activity. (2025-01-05). ResearchGate. [Link]

-

Anti-inflammatory and Analgesic Studies of 2-aryl-3-(5-alkyl-1, 3, 4-thiadiazol-2-yl) 4-thiazolidinones. (2025-08-10). ResearchGate. [Link]

-

(PDF) Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. (2025-08-07). ResearchGate. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

-

Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. [Link]

-

3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023-04-10). JScholar Publisher. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

-

Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024-08-25). [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021-12-05). [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. (2022-10-18). Encyclopedia MDPI. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijfmr.com [ijfmr.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. sysrevpharm.org [sysrevpharm.org]

Unlocking the Therapeutic Potential of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The heterocyclic compound 2-(2,4-dichlorophenyl)-1,3-thiazolidine represents a molecule of significant interest within the landscape of medicinal chemistry. While direct biological activity studies on this specific entity are limited, its structural motifs—the thiazolidine ring and the dichlorophenyl group—are well-represented in a plethora of pharmacologically active agents. This technical guide serves as an in-depth roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of this compound. Acknowledging its primary role as a synthetic intermediate, we pivot towards a forward-looking exploration of its latent therapeutic applications.[1] This document outlines a comprehensive, multi-pronged strategy for identifying and validating its potential molecular targets, thereby paving the way for novel drug discovery initiatives.

Introduction: The Case for Investigating this compound

This compound is a molecule at the intersection of two key pharmacophores. The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The dichlorophenyl moiety is also a common feature in many approved drugs and clinical candidates, often contributing to enhanced binding affinity and metabolic stability.

Despite its potential, this compound remains largely uncharacterized in terms of its own biological effects, having been primarily utilized as a building block for more complex molecules.[1] This guide posits that a systematic investigation into its intrinsic bioactivity is a meritorious endeavor. By leveraging our understanding of related compounds, we can formulate a rational and efficient approach to unearthing its therapeutic targets.

Proposed Therapeutic Arenas and Potential Molecular Targets

Based on the established pharmacological profiles of thiazolidine and dichlorophenyl-containing congeners, we propose a focused investigation into three primary therapeutic areas: infectious diseases, oncology, and inflammatory disorders.

Antimicrobial and Antifungal Activity

The thiazolidine nucleus is a cornerstone of many antimicrobial and antifungal agents.[2][3][5] The presence of a dichlorophenyl group can further enhance this activity.[6]

Potential Molecular Targets:

-

Bacterial Cell Wall Synthesis Enzymes: Penicillin-Binding Proteins (PBPs) and other enzymes involved in peptidoglycan synthesis are validated targets for many antibiotics. The thiazolidine ring bears some structural resemblance to the β-lactam core.

-

Fungal Ergosterol Biosynthesis Pathway: Enzymes such as lanosterol 14α-demethylase (CYP51) are critical for fungal cell membrane integrity and are the targets of azole antifungals.[7]

-

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are targeted by quinolone antibiotics.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant anticancer effects through various mechanisms.[8][9][10] Dichlorophenyl-containing compounds have also shown promise in oncology.[11]

Potential Molecular Targets:

-

Protein Kinases: Many kinases are dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs) are plausible targets.[8]

-

Apoptosis Regulators: The Bcl-2 family of proteins and caspases are central to programmed cell death, a pathway often subverted in cancer.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): While the subject compound is not a thiazolidinedione (TZD), the potential for interaction with PPARγ, a known target for some anticancer TZDs, should not be dismissed.[12][13] Some non-TZD compounds have also been shown to activate PPARγ.[14] It is important to note that many anticancer effects of TZDs are also PPARγ-independent.[15]

-

Translation Initiation Factors: Inhibition of protein synthesis is a valid anticancer strategy. Eukaryotic Initiation Factor-2 (eIF2α) has been identified as a target for some thiazolidine derivatives.[16]

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is well-documented.[3][17]

Potential Molecular Targets:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.[18]

-

Pro-inflammatory Cytokine Signaling Pathways: Inhibition of cytokines like TNF-α and various interleukins, or their downstream signaling components, is a major focus of anti-inflammatory drug development.

-

Nuclear Factor-kappa B (NF-κB) Signaling: This transcription factor is a master regulator of the inflammatory response.

A Strategic Framework for Target Identification and Validation

A systematic and tiered approach is essential for the efficient evaluation of this compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.

Figure 1. A phased approach to target identification and validation.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening

Objective: To ascertain the primary biological activity of this compound.

4.1.1. Protocol: Antimicrobial Susceptibility Testing

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) will be used.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the compound in a 96-well plate containing appropriate growth medium. c. Inoculate each well with a standardized suspension of the microorganism. d. Incubate under optimal conditions. e. Determine the MIC as the lowest concentration that inhibits visible growth.

-

Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

4.1.2. Protocol: In Vitro Anticancer Activity Assay

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][19]

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[19]

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound for 48-72 hours. c. Add MTT solution and incubate to allow for formazan crystal formation by viable cells.[20] d. Solubilize the formazan crystals with a suitable solvent. e. Measure the absorbance at 570 nm.

-

Positive Control: Doxorubicin.

4.1.3. Protocol: In Vitro Anti-inflammatory Screening

-

Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

-

Method: Griess assay for nitrite determination.

-

Procedure: a. Culture RAW 264.7 cells in 96-well plates. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell supernatant. e. Add Griess reagent to the supernatant and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

Positive Control: Dexamethasone.

Phase 2: Target Deconvolution

Objective: To identify potential protein targets of this compound.

4.2.1. Protocol: Affinity-Based Target Identification

-

Probe Synthesis: Synthesize a derivative of the test compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare protein extracts from a cell line that showed high sensitivity in the phenotypic screen.

-

Affinity Chromatography: a. Incubate the cell lysate with the immobilized compound. b. Wash away non-specifically bound proteins. c. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 3: Target Validation

Objective: To confirm that the identified proteins are indeed the functional targets of the compound.

4.3.1. Protocol: Enzymatic Assays

-

Enzyme Source: Obtain purified recombinant enzyme (identified in Phase 2).

-

Assay Principle: Develop a specific assay to measure the activity of the target enzyme (e.g., fluorescence-based, luminescence-based, or colorimetric assays).[21][22]

-

Procedure: a. Incubate the enzyme with its substrate in the presence of varying concentrations of the test compound. b. Measure the rate of product formation. c. Determine the IC50 value of the compound.

-

Controls: A known inhibitor of the enzyme (if available).

Figure 2. Workflow for a typical enzymatic inhibition assay.

4.3.2. Protocol: Cell-Based Target Engagement

-

Method: Cellular Thermal Shift Assay (CETSA).

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Procedure: a. Treat intact cells with the test compound. b. Heat the cells at a range of temperatures. c. Lyse the cells and separate soluble and aggregated proteins. d. Detect the amount of soluble target protein at each temperature using Western blotting. e. Compare the melting curves in the presence and absence of the compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and analysis.

Table 1: Example Data Summary for Phenotypic Screening

| Assay Type | Cell Line/Organism | Endpoint | IC50/MIC (µM) |

| Antibacterial | S. aureus | Growth Inhibition | 15.2 |

| Anticancer | MCF-7 | Cell Viability | 8.7 |

| Anti-inflammatory | RAW 264.7 | NO Inhibition | 22.5 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of the therapeutic potential of this compound. While its current application is primarily in chemical synthesis, the inherent pharmacological potential of its constituent moieties warrants a dedicated exploration of its bioactivity. The successful execution of the outlined research plan will not only elucidate the mechanism of action of this compound but also potentially unveil novel therapeutic targets and lead compounds for the development of next-generation medicines for infectious diseases, cancer, and inflammatory conditions. The journey from a synthetic intermediate to a clinical candidate is arduous, but it begins with a rational and well-designed exploratory phase, as detailed herein.

References

- InVivo Biosystems. (n.d.). Drug Discovery and Development Services.

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.).

- Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. (n.d.).

- InVivo Biosystems. (n.d.). Mechanism of Action Studies.

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.

- In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (n.d.).

- Target Identification and Validation in Drug Discovery: Methods and Protocols. (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.).

- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.).

- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.

- Synthesis, Characterizationand Anti-Bacterial and Anti-Fungal Activity of Thiazolidin – 4 – One Derivatives. (n.d.).

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Life and Science: Nanobiotechnology and Biomedicine Series.

- Non-TZD compounds have dual agonist activity of PPARα and PPARγ molecular receptor. (n.d.).

- Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery.

- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.).

- This compound. (2023, August 15).

- Bio-Rad. (n.d.). Target Discovery: Identification and Validation.

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22).

- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.).

- Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. (n.d.).